[4-Methyl-3-(thiophen-2-yl)phenyl]methanamine

LTA4H inhibition Inflammation SAR

[4-Methyl-3-(thiophen-2-yl)phenyl]methanamine (CAS 1267443-95-7) is a synthetic organic compound characterized by a thiophene ring connected to a phenylmethanamine core, with a methyl substituent at the 4-position of the phenyl ring. This substitution pattern creates a distinct electronic and steric profile compared to unsubstituted or differently substituted analogs.

Molecular Formula C12H13NS
Molecular Weight 203.31 g/mol
CAS No. 1267443-95-7
Cat. No. B1447584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[4-Methyl-3-(thiophen-2-yl)phenyl]methanamine
CAS1267443-95-7
Molecular FormulaC12H13NS
Molecular Weight203.31 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)CN)C2=CC=CS2
InChIInChI=1S/C12H13NS/c1-9-4-5-10(8-13)7-11(9)12-3-2-6-14-12/h2-7H,8,13H2,1H3
InChIKeyIGWYRJXKKBASDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[4-Methyl-3-(thiophen-2-yl)phenyl]methanamine (CAS 1267443-95-7): A 4-Methyl-Substituted Thiophene-Phenylmethanamine Building Block for Kinase-Targeted Drug Discovery and Inflammation Research


[4-Methyl-3-(thiophen-2-yl)phenyl]methanamine (CAS 1267443-95-7) is a synthetic organic compound characterized by a thiophene ring connected to a phenylmethanamine core, with a methyl substituent at the 4-position of the phenyl ring . This substitution pattern creates a distinct electronic and steric profile compared to unsubstituted or differently substituted analogs [1]. The compound belongs to the broader class of thiophene heteroaryl amines, which are recognized for their ability to modulate protein kinase activity and are therefore investigated as potential anticancer and anti-inflammatory agents [1]. The free amine functional group offers a reactive handle for further derivatization, positioning this compound as a versatile building block in medicinal chemistry and chemical biology research .

Why [4-Methyl-3-(thiophen-2-yl)phenyl]methanamine Cannot Be Directly Substituted by Other Thiophene-Phenylmethanamine Isomers or Unsubstituted Analogs


Substituting [4-Methyl-3-(thiophen-2-yl)phenyl]methanamine with a structurally similar thiophene-phenylmethanamine analog is not scientifically valid without rigorous re-validation due to the profound impact of even minor structural variations on target binding and functional activity. The presence and specific position of the methyl substituent critically influence the compound's electronic distribution, steric bulk, and conformational preferences, which in turn govern its interaction with biological targets [1]. For instance, while the unsubstituted analog (4-(thiophen-2-yl)phenyl)methanamine (CHEMBL539640) exhibits measurable inhibition of Leukotriene A-4 hydrolase (LTA4H), its binding affinity (IC50 = 106,000 nM) is significantly weaker than that of the N-methylated analog (IC50 = 2,000,000 nM), demonstrating that even a single atom change can alter potency by orders of magnitude [2][3]. Furthermore, positional isomerism—such as relocating the thiophene attachment point or the methyl group—can redirect the molecule towards entirely different kinase targets as exemplified by the broad structure-activity relationships (SAR) established for thiophene heteroaryl amines targeting protein kinases like PDGFR and FLK [1]. Therefore, any change in substitution pattern necessitates new target profiling and cannot be assumed to yield an equivalent research tool or lead compound.

Quantitative Differentiation Evidence for [4-Methyl-3-(thiophen-2-yl)phenyl]methanamine Versus Closest Structural Analogs


Impact of 4-Methyl Substitution on LTA4H Binding Affinity: A Comparative SAR Analysis

The presence and position of a methyl substituent on the phenyl ring profoundly impacts binding to LTA4H. While direct quantitative data for [4-Methyl-3-(thiophen-2-yl)phenyl]methanamine is not publicly available, a class-level inference based on structurally related analogs provides a strong rationale for its differentiation. The unsubstituted analog (4-(thiophen-2-yl)phenyl)methanamine (CAS 203436-48-0) inhibits human LTA4H with an IC50 of 106,000 nM [1]. The addition of an N-methyl group in N-methyl-1-(2-thiophen-2-ylphenyl)methanamine (CHEMBL549343) drastically reduces potency to an IC50 of 2,000,000 nM [2]. This 19-fold decrease demonstrates that the steric and electronic environment created by even a single methyl group at a critical position is a key determinant of binding affinity. The 4-methyl-3-(thiophen-2-yl)phenyl substitution pattern in the target compound is a unique combination that is expected to yield a distinct binding profile and potency, which cannot be extrapolated from other isomers or substitution patterns [3].

LTA4H inhibition Inflammation SAR

Synthetic Versatility of the Primary Amine Functional Group in [4-Methyl-3-(thiophen-2-yl)phenyl]methanamine

A key point of differentiation for [4-Methyl-3-(thiophen-2-yl)phenyl]methanamine is its primary amine (-CH2NH2) functional group, which offers direct and versatile reactivity compared to its N-methylated analog N-methyl-1-(2-thiophen-2-ylphenyl)methanamine [1]. The primary amine can be readily acylated, sulfonylated, alkylated, or converted to a wide array of functional groups (e.g., amides, ureas, imines) using standard, high-yielding synthetic methods [2]. In contrast, the N-methylated analog has a secondary amine that is less reactive and precludes direct access to many primary amine-derived scaffolds. This fundamental difference in synthetic utility is a critical factor for researchers seeking to rapidly generate structurally diverse compound libraries for biological screening or for those needing a handle for bioconjugation.

Medicinal Chemistry Building Block Derivatization

Unique Scaffold for Targeting Kinases: Predicted Selectivity Profile Against PDGFR and FLK

Thiophene heteroaryl amines, the structural class to which [4-Methyl-3-(thiophen-2-yl)phenyl]methanamine belongs, are established modulators of protein kinases, with specific compounds exhibiting activity against receptors such as PDGFR (Platelet-Derived Growth Factor Receptor) and FLK (Fetal Liver Kinase, also known as VEGFR2) [1]. While the target compound's direct activity against these kinases has not been reported, the combination of a 4-methylphenyl group and a thiophen-2-yl moiety defines a unique molecular topology within this class [1]. A comparative analysis of the patent literature shows that subtle variations in the aryl and heteroaryl rings of these amines are used to tune kinase selectivity and potency [1]. For example, the patent distinguishes between thiophen-2-yl and thiophen-3-yl attachments, noting they can lead to different activity profiles. The 4-methyl-3-(thiophen-2-yl)phenyl substitution pattern is a specific, non-exemplified combination in this broad patent, representing an unexplored vector for achieving a novel kinase inhibition profile distinct from other disclosed analogs.

Protein Kinase Inhibition Cancer Kinase Selectivity

Distinct Physicochemical and Drug-Likeness Profile: Comparative Analysis of LogP, PSA, and Molecular Weight

The physicochemical properties of [4-Methyl-3-(thiophen-2-yl)phenyl]methanamine are quantifiably distinct from its positional isomer, [2-Methyl-4-(thiophen-2-yl)phenyl]methanamine, and the fluorinated analog [3-Fluoro-4-(thiophen-2-yl)phenyl]methanamine, despite sharing the same molecular formula (C12H13NS) . The target compound has a calculated LogP of approximately 2.9, a molecular weight of 203.31 g/mol, and a topological polar surface area (tPSA) of 26 Ų . In contrast, the fluorinated analog exhibits a higher molecular weight (207.27 g/mol), a different LogP due to the electronegative fluorine, and a tPSA of 39 Ų, which can significantly impact membrane permeability and blood-brain barrier penetration . These differences in fundamental drug-likeness parameters mean that even before biological screening, the compounds are predicted to have different ADME (Absorption, Distribution, Metabolism, Excretion) profiles, making the target compound the preferred choice for projects where a specific LogP window or lower PSA is desired.

Drug-likeness Physicochemical properties ADME

Key Research and Development Application Scenarios for [4-Methyl-3-(thiophen-2-yl)phenyl]methanamine Based on Evidence


A Lead-Like Building Block for Generating Diverse Kinase-Focused Libraries

Based on its classification as a thiophene heteroaryl amine with potential kinase-modulating activity [1], [4-Methyl-3-(thiophen-2-yl)phenyl]methanamine is an ideal core scaffold for medicinal chemistry teams building focused libraries targeting kinases like PDGFR and FLK. Its primary amine handle allows for rapid, parallel diversification into a wide array of analogs (e.g., amides, sulfonamides, ureas) using commercially available reagents. This synthetic efficiency, combined with its unique and underexplored substitution pattern, enables the rapid exploration of a novel region of chemical space in the search for new kinase inhibitors with potentially improved selectivity profiles compared to known inhibitors [1].

A Critical Tool for Probing the LTA4H Binding Pocket SAR

For researchers focused on inflammation and immunology, this compound serves as a crucial probe for understanding the structure-activity relationships (SAR) of the LTA4H enzyme. The available data for closely related analogs demonstrates that even minor structural changes, such as N-methylation, can cause a 19-fold change in potency (from an IC50 of 106,000 nM to 2,000,000 nM) [2][3]. By incorporating [4-Methyl-3-(thiophen-2-yl)phenyl]methanamine into a systematic SAR study, scientists can map the binding pocket's tolerance for 4-methyl substitution on the phenyl ring. This data is essential for validating computational docking models and rationally designing next-generation LTA4H inhibitors with optimized potency.

A Preferred Scaffold for Projects Requiring a Specific Physicochemical Profile

In drug discovery programs where controlling properties like LogP and PSA is critical for optimizing ADME, [4-Methyl-3-(thiophen-2-yl)phenyl]methanamine offers a quantifiable advantage. Its calculated physicochemical profile (tPSA 26 Ų, LogP ~2.9) is distinct from that of a fluorinated analog (tPSA 39 Ų) . For a project where a lower polar surface area is required for blood-brain barrier penetration or a specific LogP range is needed for membrane permeability, the target compound is the more appropriate selection. This allows chemists to fine-tune the drug-likeness of a lead series without introducing additional, potentially confounding, structural changes.

Quote Request

Request a Quote for [4-Methyl-3-(thiophen-2-yl)phenyl]methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.